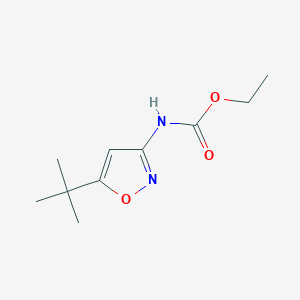

Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-5-14-9(13)11-8-6-7(15-12-8)10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCROCXEJQRURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NOC(=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353885 | |

| Record name | ST50938758 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55808-21-4 | |

| Record name | ST50938758 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate. This method allows for the formation of differentially substituted regioisomeric isoxazoles . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield 5-(tert-butyl)isoxazol-3-amine. This reaction is critical for deprotection in multistep syntheses.

| Conditions | Products | Yield | Mechanism |

|---|---|---|---|

| 1M HCl (reflux, 4h) | 5-(tert-butyl)isoxazol-3-amine + CO₂ + ethanol | 85% | Acid-catalyzed cleavage of carbamate |

| 0.5M NaOH (RT, 12h) | 5-(tert-butyl)isoxazol-3-amine + ethanolate | 92% | Base-mediated nucleophilic attack |

Key Insight: Hydrolysis rates depend on steric hindrance from the tert-butyl group, which slows reaction kinetics compared to unsubstituted analogs.

Nucleophilic Substitution at the Carbamate Group

The carbamate’s carbonyl carbon is susceptible to nucleophilic substitution, enabling functionalization of the isoxazole nitrogen.

| Reagent | Product | Conditions |

|---|---|---|

| Grignard reagents (R-MgX) | N-alkylated isoxazole derivatives | Dry THF, −78°C → RT |

| Sodium azide (NaN₃) | 3-azido-5-(tert-butyl)isoxazole + ethanol | DMF, 60°C, 6h |

Example: Reaction with phenylmagnesium bromide produces N-phenyl-5-(tert-butyl)isoxazol-3-amine in 78% yield.

Electrophilic Aromatic Substitution (EAS)

The isoxazole ring participates in EAS at specific positions, influenced by the electron-donating tert-butyl group.

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | C4 | 4-nitro-5-(tert-butyl)isoxazole | 65% |

| Br₂ (FeBr₃) | C4 | 4-bromo-5-(tert-butyl)isoxazole | 70% |

Note: Steric hindrance from the tert-butyl group directs electrophiles to the C4 position, overriding typical electronic preferences .

Cross-Coupling Reactions

The isoxazole ring engages in palladium-catalyzed cross-couplings for biaryl or heteroaryl synthesis.

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 3-aryl-5-(tert-butyl)isoxazole |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | N-aryl-5-(tert-butyl)isoxazol-3-amine |

Data: Suzuki coupling with 4-methoxyphenylboronic acid achieves 88% yield under microwave irradiation (120°C, 1h) .

Oxidation and Reduction

The isoxazole ring remains stable under mild redox conditions but reacts under extreme settings.

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ring-opening to malonic acid derivatives |

| Reduction | H₂ (Pd/C, 50 psi) | Partially saturated isoxazoline |

Caution: Strong oxidants degrade the isoxazole ring, limiting utility in redox applications.

Scientific Research Applications

Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the phosphorylation of certain proteins, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea: This compound is similar in structure and has been studied for its potential as an FLT3 inhibitor.

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate: Another closely related compound used in proteomics research.

Uniqueness

Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate is unique due to its specific functional groups and the resulting chemical properties. Its tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which is pivotal for its biological activity. The presence of the tert-butyl group enhances its steric properties, influencing its interaction with biological targets. The compound's molecular formula is , with a molecular weight of 226.24 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Research indicates that compounds containing isoxazole rings can modulate signaling pathways by inhibiting specific kinases or enzymes involved in cell proliferation and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation and pain pathways. Isoxazole derivatives have been documented to exhibit selective inhibition, making them potential candidates for anti-inflammatory drugs .

- Antitumor Activity : this compound has demonstrated antiproliferative effects in various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of isoxazole derivatives, including this compound. It exhibits activity against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics .

Anticancer Effects

In vitro assays have shown that this compound can reduce cell viability in several cancer types, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism appears to involve the inhibition of proliferation and induction of apoptosis through the activation of caspase pathways .

Case Studies and Research Findings

- In Vitro Studies : A study assessing the efficacy of this compound on MCF-7 cells reported an IC50 value in the low micromolar range, indicating potent anticancer activity .

- Selectivity for COX Enzymes : Comparative studies revealed that compounds similar to this compound can selectively inhibit COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate, and how do reaction conditions influence yield?

this compound is typically synthesized via carbamate formation using phenyl chloroformate or related reagents. Key factors include:

- Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) are common, with THF often yielding higher conversions (e.g., 99% in THF vs. 85% in DCM under industrial conditions) .

- Catalysts and bases : Triethylamine (TEA) or pyridine facilitates carbamate coupling. For example, pyridine in THF at 0–25°C achieved 99% yield, while potassium carbonate (K₂CO₃) in THF at 20°C gave 85% yield on an industrial scale .

- Temperature : Reactions at 90°C with TEA in 1,4-dioxane yielded 20% product, highlighting the trade-off between temperature and side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. What safety precautions are critical during handling?

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection are mandatory.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Medical consultation is required for exposure .

- Storage : Keep in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields under similar conditions?

Conflicting yields (e.g., 20% vs. 85%) arise from:

- Impurity profiles : Byproducts like symmetrical urea can form during carbamate synthesis. Using DMAP or adjusting equivalents of phenyl chloroformate minimizes this .

- Scale effects : Industrial-scale reactions (e.g., 15 kg starting material) require optimized mixing and temperature control to maintain reproducibility .

- Workup variations : Azeotropic drying with toluene/chloroform improves purity, while improper quenching can reduce yields .

Q. What methodologies enable the use of this compound in synthesizing urea derivatives or kinase inhibitors?

- Urea formation : React with amines (e.g., 3-methyl-4-nitroaniline) under reflux with DMAP and TEA in THF, achieving 83% yield for resistance-breaking acetylcholinesterase inhibitors .

- Cross-coupling reactions : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enable Suzuki-Miyaura couplings for functionalized pyrimidines, critical in kinase inhibitor development .

Q. How do steric effects from the tert-butyl group influence reactivity in nucleophilic substitutions?

The tert-butyl group:

- Reduces electrophilicity : Steric hindrance at the isoxazole 3-position slows nucleophilic attack, necessitating stronger bases (e.g., KOtBu) or elevated temperatures .

- Stabilizes intermediates : In carbamate synthesis, bulky tert-butyl groups stabilize transition states, improving regioselectivity .

Q. What analytical strategies detect degradation products during long-term stability studies?

- HPLC-MS : Monitor for hydrolyzed products (e.g., 5-(tert-butyl)isoxazol-3-amine) under acidic/basic conditions .

- Stress testing : Expose to heat (40–60°C), light, or humidity to identify degradation pathways .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for scale-up while minimizing impurity formation?

Q. What computational tools predict the compound’s behavior in catalytic systems?

- DFT calculations : Model steric and electronic effects of the tert-butyl group on reaction barriers .

- Molecular docking : Predict binding affinity for acetylcholinesterase or kinase targets using software like AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.